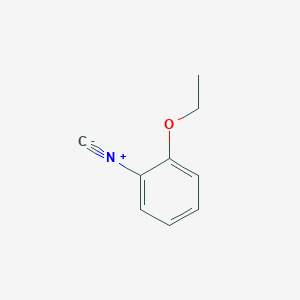

2-Ethoxyphenylisocyanide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWZUMUKKQECHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374480 | |

| Record name | 2-Ethoxyphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176511-34-5 | |

| Record name | 2-Ethoxyphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxyphenylisocyanide and Analogues

Established Synthetic Pathways for Aryl Isocyanides: A Critical Review

The classical and most widely employed route to aryl isocyanides is the dehydration of N-arylformamides. This transformation can be accomplished using a variety of dehydrating agents.

Dehydration Routes

The dehydration of N-(2-ethoxyphenyl)formamide stands as the principal method for the synthesis of 2-ethoxyphenylisocyanide. This process involves the removal of a water molecule from the formamide (B127407) group to yield the isocyanide functionality. The choice of dehydrating agent is crucial and significantly influences the reaction conditions, yield, and purity of the product.

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (TsCl) in the presence of a base. The general reaction is depicted below:

Reaction Scheme for Dehydration of N-(2-ethoxyphenyl)formamide

N-(2-ethoxyphenyl)formamide ---[Dehydrating Agent, Base]---> this compound + H₂O

A study by Patil and colleagues in 2020 demonstrated a highly efficient and rapid synthesis of a wide array of isocyanides by dehydrating the corresponding formamides with phosphorus oxychloride in the presence of triethylamine (B128534) under solvent-free conditions. This method offers high to excellent yields in a very short reaction time. For aryl formamides with electron-donating groups, such as the ethoxy group in the target compound, this method is expected to be highly effective.

The following table summarizes typical conditions for the dehydration of N-arylformamides using common reagents:

| Dehydrating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| POCl₃ | Triethylamine | Dichloromethane (B109758) or Solvent-free | 0 to room temp. | 5-15 min | 85-98 | nih.gov |

| p-TsCl | Pyridine | Dichloromethane | Room temp. | Several hours | 70-90 | researchgate.net |

| Triphenylphosphine/Iodine | Triethylamine | Dichloromethane | Room temp. | 1-2 hours | 80-95 | rsc.org |

Alternative Synthetic Approaches

While the dehydration of formamides is the most prevalent method, other synthetic routes to aryl isocyanides exist, although they are less commonly used for substrates like this compound. One such method involves the reaction of primary amines with dichlorocarbene (B158193), generated in situ from chloroform (B151607) and a strong base. However, this method often suffers from the formation of byproducts and the use of hazardous reagents. Another alternative is the reaction of organolithium or Grignard reagents with cyanogen (B1215507) halides, but this approach is generally less functional group tolerant.

Advanced Synthetic Strategies and Innovations for this compound

Recent research has focused on developing more environmentally friendly, efficient, and safer methods for the synthesis of isocyanides.

Green Chemistry Approaches in Isocyanide Synthesis

The principles of green chemistry have been applied to the synthesis of aryl isocyanides to minimize waste and avoid the use of toxic reagents and solvents. A notable example is the use of p-toluenesulfonyl chloride as a dehydrating agent in an aqueous micellar medium. This approach, which utilizes a surfactant like TPGS-750-M, allows the reaction to proceed in water, a green solvent, with sodium bicarbonate as a mild base. This method is particularly effective for formamides bearing electron-donating groups. uniupo.it

Another green approach involves performing the dehydration of formamides with phosphorus oxychloride under solvent-free conditions, which significantly reduces the environmental impact by eliminating the need for volatile organic solvents. nih.gov

The table below compares a classical synthesis with a green chemistry approach for the synthesis of an analogous aryl isocyanide:

| Method | Dehydrating Agent | Base | Solvent | Environmental Impact |

| Classical | POCl₃ | Triethylamine | Dichloromethane | Use of a chlorinated solvent, excess base |

| Green | p-TsCl | NaHCO₃ | Water with surfactant | Use of water as solvent, milder base |

Chemo- and Regioselective Synthesis of Substituted Aryl Isocyanides

The synthesis of substituted aryl isocyanides like this compound from the corresponding aniline (B41778) (2-ethoxyaniline) first requires the formylation of the amino group. This step is typically highly chemoselective, as the formylating agent (e.g., formic acid or ethyl formate) reacts preferentially with the more nucleophilic amino group over other functional groups that might be present on the aromatic ring.

The subsequent dehydration step to form the isocyanide is also highly chemoselective for the formamide group. In terms of regioselectivity, the substitution pattern on the aromatic ring is determined by the starting aniline. For this compound, the ortho-ethoxy substituent directs the isocyanide functionality. The electronic nature of the ethoxy group, being an electron-donating group, can influence the reactivity of the formamide during dehydration.

Flow Chemistry Applications in Isocyanide Production

Flow chemistry has emerged as a powerful tool for the synthesis of isocyanides, offering significant advantages in terms of safety, scalability, and reaction control. chemrxiv.org Isocyanides are known for their pungent and unpleasant odor, and some are volatile and potentially toxic. Performing their synthesis in a closed-loop flow system minimizes exposure and enhances safety.

In a typical flow setup for isocyanide synthesis, a solution of the N-arylformamide and a base is pumped and mixed with a stream of the dehydrating agent in a temperature-controlled reactor coil. The short residence time in the microreactor allows for rapid and efficient conversion, often with improved yields and purity compared to batch processes. The continuous nature of the process also allows for the direct integration of purification and subsequent reactions, creating a streamlined and efficient workflow.

A study on the flow synthesis of isocyanides demonstrated that various N-substituted formamides can be converted to their corresponding isocyanides in high yields within minutes. chemrxiv.org This technology is readily applicable to the production of this compound, providing a safer and more scalable manufacturing process.

The following table outlines the key advantages of flow chemistry for isocyanide synthesis:

| Feature | Advantage |

| Enhanced Safety | Minimized exposure to odorous and potentially toxic compounds in a closed system. |

| Precise Control | Accurate control over reaction temperature, pressure, and residence time. |

| Improved Efficiency | Rapid heat and mass transfer lead to faster reactions and often higher yields. |

| Scalability | Straightforward scaling of production by extending the operation time or using larger reactors. |

| Integration | Ability to couple the synthesis with in-line purification and subsequent reactions. |

Large-Scale Synthetic Considerations in Academic Research

The transition from small-scale laboratory synthesis to larger, preparative quantities of isocyanides like this compound in an academic setting presents distinct challenges. While the fundamental chemistry remains the same, issues related to reaction control, purification, and consistent product quality become more pronounced. Methodologies must be adapted to handle larger volumes of reagents and to ensure both safety and efficiency. This section explores the optimization of synthetic processes and the critical role of impurity analysis during scale-up campaigns for this compound and its analogues.

Process Optimization and Scale-Up Methodologies

The predominant method for synthesizing aryl isocyanides in academic research is the dehydration of the corresponding N-arylformamides. This two-step process begins with the formylation of a primary amine, followed by a dehydration step. nih.govresearchgate.net The choice of dehydrating agent and reaction conditions is crucial for achieving high yields and purity, especially on a larger scale.

Commonly employed dehydrating agents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), and diphosgene or triphosgene. nih.govrsc.org Of these, POCl₃ in the presence of a tertiary amine base like triethylamine (Et₃N) is frequently used due to its effectiveness with a wide range of substrates. nih.govrsc.org

A notable academic study demonstrated the scalability of this method by synthesizing various isocyanides on scales ranging from 0.2 mmol to 0.5 mol. rsc.org For a large-scale synthesis of an analogue, 1-adamantyl isocyanide, the process involved adding POCl₃ to a solution of the formamide and triethylamine in dichloromethane (DCM) at 0 °C. rsc.org This procedure yielded the product in high purity after a non-aqueous workup and column chromatography, demonstrating its viability for producing multigram quantities. rsc.org The study highlighted that scaling up from a 0.2 mmol to a 1 mmol scale was associated with an average 8% increase in yield, suggesting that larger scales can be more efficient in some cases. rsc.org

Optimization efforts often focus on improving the sustainability and safety of the process. For instance, research has compared various dehydration protocols, evaluating them based on yield and E-factors (a measure of waste produced). rsc.org This work found that for non-sterically hindered aliphatic formamides, p-TsCl can provide higher yields and lower E-factors compared to the more common POCl₃. rsc.org The use of p-TsCl is also advantageous as the reaction is less exothermic, enhancing safety during large-scale operations. rsc.org

Another advanced methodology for scale-up is the use of continuous flow technology. rsc.org This approach offers significant advantages for isocyanide synthesis by enabling better control over reaction temperature, mixing, and reaction time. It also minimizes operator exposure to the characteristically foul odor of isocyanides and can circumvent issues associated with handling unstable intermediates. rsc.org Flow systems allow for the in situ generation and immediate use of the isocyanide in subsequent reactions, such as the Passerini or Ugi multicomponent reactions, which is a powerful strategy in diversity-oriented synthesis. rsc.orgwikipedia.orgorganic-chemistry.org

| Dehydrating Agent | Typical Base | Solvent | Scale-Up Potential | Key Findings & Considerations | Reference |

|---|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine | Dichloromethane (DCM) | Proven up to 0.5 mol scale | Highly efficient and broadly applicable. A non-aqueous workup followed by chromatography is effective for purification. The reaction is fast, often complete in under 10 minutes. | rsc.org |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine | Dimethyl carbonate (DMC) | Demonstrated on mmol scale | Offers a greener alternative with a lower E-factor. The reaction is less exothermic, which is a key safety benefit for scale-up. Can provide yields up to 98% for suitable substrates. | rsc.org |

| Triphosgene | Triethylamine | Dichloromethane (DCM) | Commonly used, suitable for scale-up | A solid, safer alternative to phosgene (B1210022) gas. The reaction is typically used for in situ generation of isocyanides for use in flow chemistry setups. | researchgate.netrsc.org |

| Triphenylphosphine (PPh₃) and Iodine | Triethylamine | Dichloromethane (DCM) | Demonstrated on mmol scale | A less toxic alternative to phosgene-based reagents, providing good yields (up to 90%) for aromatic formamides. | rsc.org |

Impurity Profiling in Synthetic Campaigns

Impurity profiling is the systematic identification and quantification of all potential impurities in a drug substance or intermediate. researchgate.netsciencemadness.org In the context of synthesizing this compound, a thorough understanding of potential side-products is essential for developing robust purification strategies and ensuring the final compound's quality. Impurities can originate from starting materials, intermediates, side reactions, or product degradation. researchgate.net

During the synthesis of this compound via the dehydration of N-(2-ethoxyphenyl)formamide, several process-related impurities can be anticipated:

Unreacted Starting Material: Incomplete conversion is a common source of impurity. The starting formamide, N-(2-ethoxyphenyl)formamide, may persist in the crude product if the reaction does not go to completion.

Hydrolysis Product: Isocyanides are sensitive to acidic conditions and can hydrolyze back to the corresponding formamide. rsc.org Any exposure to acidic environments during workup or purification can lead to the reappearance of the starting material as an impurity.

Side-products from the Dehydrating Agent: The reaction of POCl₃ with the tertiary amine base can generate various phosphate (B84403) by-products. While these are typically inorganic and easily removed during workup, their presence can complicate the purification process. nih.gov

Another classic route to isocyanides is the Hofmann carbylamine reaction, which involves reacting a primary amine (2-ethoxyaniline) with chloroform in the presence of a strong base. wikipedia.orgdigitellinc.com This method can introduce a different set of impurities:

Unreacted Amine: Residual 2-ethoxyaniline may be present if the reaction is incomplete.

Dichlorocarbene Adducts: The reaction proceeds through a dichlorocarbene intermediate. wikipedia.orgbyjus.com This highly reactive species can react with other components in the mixture or with the solvent, leading to chlorinated by-products.

The identification and characterization of these impurities rely on a combination of analytical techniques. Thin-Layer Chromatography (TLC) is often used for initial monitoring of the reaction's progress and purity of fractions during chromatography. rsc.orgresearchgate.net For structural elucidation of unknown impurities, a combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed. researchgate.netbeilstein-journals.org

| Potential Impurity | Chemical Structure | Likely Origin | Analytical Detection Method |

|---|---|---|---|

| N-(2-ethoxyphenyl)formamide | C₂H₅OC₆H₄NH(CHO) | Incomplete dehydration reaction or hydrolysis of the isocyanide product. | HPLC, LC-MS, ¹H NMR |

| 2-Ethoxyaniline | C₂H₅OC₆H₄NH₂ | Unreacted starting material from the Hofmann carbylamine reaction or formylation step. | GC-MS, HPLC, ¹H NMR |

| Chlorinated By-products | Various | Side reactions involving dichlorocarbene (from the Hofmann reaction) or chlorinated solvents. | GC-MS, LC-MS |

| Phosphoric Acid Esters/Amides | Various | Reaction of POCl₃ with residual water, the ethoxy group, or the amine base. | LC-MS, ³¹P NMR |

Mechanistic Investigations of 2 Ethoxyphenylisocyanide Reactivity

Fundamental Reaction Pathways of the Isocyanide Functional Group

The isocyanide functional group (-N≡C) is a remarkable entity in organic chemistry, possessing a carbon atom that can exhibit both nucleophilic and electrophilic characteristics. acs.org This amphiphilic nature stems from its electronic structure, which can be represented by two main resonance forms: a zwitterionic structure with a negative formal charge on the carbon and a positive charge on the nitrogen, and a carbenoid structure. acs.org This electronic ambiguity governs its diverse reaction pathways.

The isocyanide carbon atom, bearing a lone pair of electrons, can act as a potent nucleophile. acs.org This nucleophilicity is exploited in its reactions with various electrophiles. For instance, in the presence of an acid, the isocyanide can attack a protonated carbonyl compound. This nucleophilic character is a cornerstone of its participation in multicomponent reactions like the Passerini and Ugi reactions. organicreactions.orgillinois.edu In the context of 2-Ethoxyphenylisocyanide, the electron-donating nature of the ethoxy group on the phenyl ring can modulate the nucleophilicity of the isocyanide carbon, although aromatic isocyanides are generally noted to be less reactive than their aliphatic counterparts. nih.govcnr.it

Conversely, the isocyanide carbon can also behave as an electrophile. Following an initial nucleophilic attack on an electrophile (like a protonated imine in the Ugi reaction), the isocyanide carbon is transformed into a highly electrophilic nitrilium ion intermediate. wikipedia.orgmdpi.com This intermediate is then readily attacked by a nucleophile, such as a carboxylate anion or water. wikipedia.orgmdpi.com This ability to accept a nucleophile after an initial α-addition is a defining feature of isocyanide chemistry and is critical to the formation of the complex scaffolds generated in multicomponent reactions. acs.org

Beyond polar reactions, isocyanides can engage in radical pathways. They can act as acceptors for radical species, leading to the formation of an intermediate imidoyl radical. acs.org This pathway opens up a different dimension of isocyanide reactivity, allowing for the construction of various nitrogen-containing molecules through radical addition and cyclization processes. acs.org

Multicomponent Reactions (MCRs) Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a hallmark of isocyanide chemistry. frontiersin.orgnumberanalytics.com These reactions are highly atom-economical and efficient for generating molecular diversity. frontiersin.orgchemistnotes.com this compound, as an aromatic isocyanide, is a viable component for such transformations, particularly the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) is a powerful tool for synthesizing α-acylamino amides by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgwalisongo.ac.id The reaction is typically exothermic and proceeds readily in polar solvents like methanol. wikipedia.org

The established mechanism proceeds through several reversible steps, culminating in an irreversible rearrangement: wikipedia.org

Imine Formation: The aldehyde and amine condense to form an imine, with the loss of a water molecule.

Protonation: The carboxylic acid protonates the imine, forming a reactive iminium ion.

Nucleophilic Attack by Isocyanide: The nucleophilic carbon of the isocyanide (such as this compound) attacks the iminium ion. This step forms a key nitrilium ion intermediate.

Second Nucleophilic Attack: The carboxylate anion attacks the electrophilic nitrilium ion.

Mumm Rearrangement: An irreversible intramolecular acyl transfer (the Mumm rearrangement) from the oxygen atom to the nitrogen atom occurs, yielding the stable α-acylamino amide product. This final step drives the entire reaction sequence to completion. wikipedia.org

While aromatic isocyanides like this compound are viable substrates, they have been reported to be less reactive than aliphatic isocyanides in some Ugi systems. nih.govcnr.it

Table 1: General Components of the Ugi Four-Component Reaction

| Component | Role | Example |

| Aldehyde/Ketone | Electrophilic carbonyl source | Benzaldehyde |

| Amine | Nucleophilic amine source | Benzylamine |

| Carboxylic Acid | Proton and nucleophile source | Acetic Acid |

| Isocyanide | Nucleophilic/Electrophilic C1 synthon | This compound |

The Passerini reaction, first reported in 1921, is a three-component reaction that yields an α-acyloxy amide from an aldehyde (or ketone), a carboxylic acid, and an isocyanide. mdpi.com It is one of the foundational isocyanide-based multicomponent reactions.

The mechanism of the Passerini reaction is sensitive to the reaction conditions, particularly the solvent. Two primary pathways are proposed:

Ionic Mechanism: In polar solvents like water or methanol, the reaction is believed to proceed via an ionic pathway. The carboxylic acid first protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the isocyanide. This forms a nitrilium ion, which is then attacked by the carboxylate anion. A subsequent acyl transfer and tautomerization yield the final α-acyloxy amide product.

Concerted Mechanism: In non-polar solvents and at high concentrations, a concerted, termolecular mechanism is thought to operate. In this pathway, the three components are proposed to interact in a cyclic transition state, involving hydrogen bonding, to form the product without the generation of discrete ionic intermediates. mdpi.com

Regardless of the precise mechanism, a key event is the α-addition of the isocyanide to the carbonyl carbon, which again highlights the dual reactivity of the isocyanide functional group present in this compound. mdpi.com

Table 2: General Components of the Passerini Three-Component Reaction

| Component | Role | Example |

| Aldehyde/Ketone | Electrophilic carbonyl source | Isobutyraldehyde |

| Carboxylic Acid | Acid and nucleophile source | Benzoic Acid |

| Isocyanide | C1 synthon | This compound |

Other Isocyanide-Based Multicomponent Cyclizations

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. encyclopedia.pub Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly valuable for generating molecular diversity. encyclopedia.puborganic-chemistry.orgnih.gov These reactions typically proceed through the formation of a nitrilium intermediate. mdpi.com

In the context of this compound, it is anticipated to participate in various MCRs. For instance, in an Ugi four-component condensation (U-4CC), this compound would react with an aldehyde, an amine, and a carboxylic acid to yield α-aminoacyl amide derivatives. organic-chemistry.org The reaction mechanism is believed to involve the initial formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid. organic-chemistry.org A final Mumm rearrangement leads to the stable dipeptide-like product. nih.gov

Similarly, in a Passerini three-component reaction (P-3CR), this compound would react with a carbonyl compound and a carboxylic acid to form an α-acyloxy carboxamide. encyclopedia.pubnih.gov The generally accepted mechanism involves the activation of the carbonyl group by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium intermediate, which is then trapped by the carboxylate. mdpi.com

While these are the expected pathways, specific research detailing the yields, reaction kinetics, and potential side products for this compound in these and other less common multicomponent cyclizations is not readily found in published literature.

Cycloaddition Chemistry of this compound

Cycloaddition reactions are pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. umn.eduuomustansiriyah.edu.iq The stereochemistry and feasibility (either thermal or photochemical) of these reactions are often governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. umn.edu

In [2+1] cycloadditions, a single atom (often from a carbene or nitrene source) adds to a two-atom π-system. Isocyanides can react with carbenes or carbenoids to form ketenimine intermediates, which can then undergo further reactions to form various heterocyclic structures. The synthesis of heterocycles via cycloaddition reactions is a versatile strategy in organic chemistry. numberanalytics.com While this is a known reactivity pattern for isocyanides, specific examples and detailed mechanistic studies involving this compound in [2+1] cycloadditions for heterocycle synthesis are not prominently documented.

Beyond [2+1] cycloadditions, isocyanides can theoretically participate in other pericyclic reactions, such as [4+1] or [3+2] cycloadditions, to form five-membered rings. organicchemistrydata.org For example, 1,3-dipolar cycloadditions are a powerful method for constructing five-membered heterocycles. numberanalytics.com However, detailed investigations into the participation of this compound in these types of pericyclic reactions, including reaction conditions, yields, and mechanistic details, are sparse in the available scientific literature. Such reactions are governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the course of the reaction. umn.edu

Insertion Reactions with this compound

Insertion reactions involve the introduction of a molecule into an existing bond. Isocyanides are known to insert into various single bonds, a process often catalyzed by transition metals. wikipedia.org

The insertion of isocyanides into X-H bonds is a significant transformation for forming new C-C, C-N, and C-O bonds.

C-H Insertion: Carbene C-H insertion is a reaction where a carbene inserts into a carbon-hydrogen bond. wikipedia.org While metal-stabilized carbenes are typically used, the direct insertion of the isocyanide carbon into a C-H bond is a more complex transformation, often proceeding through a metal-catalyzed C-H activation pathway. rutgers.edunih.gov Specific data on this compound undergoing such reactions is limited.

N-H Insertion: The insertion of carbenoids into N-H bonds is a known method for forming α-amino acid derivatives. nih.govnih.gov This reaction can be challenging due to the coordination of the amine to the metal catalyst. nih.govconsensus.app While general methods exist, studies focusing on this compound as the isocyanide component are not widely reported.

O-H Insertion: The insertion of carbenoids, generated from diazo compounds, into the O-H bonds of alcohols and water is a well-established method for forming ethers and esters. nih.gov However, direct insertion of an isocyanide into an O-H bond is less common and would likely require specific catalytic activation. Detailed research on this reaction with this compound is not available.

Migratory insertion is a fundamental step in many organometallic catalytic cycles. uleth.ca It involves the insertion of an unsaturated ligand, such as an isocyanide, into a metal-ligand bond (e.g., metal-alkyl or metal-hydride). libretexts.orgufrgs.br This reaction does not change the formal oxidation state of the metal but decreases the coordination number. uleth.ca For this compound, it is expected to undergo 1,1-insertion into metal-alkyl or metal-hydride bonds, forming an iminoacyl ligand. The efficiency of such insertions can be influenced by factors like the nature of the metal, the other ligands present, and steric bulk. uleth.ca While this is a fundamental reaction type for isocyanides in organometallic chemistry, specific thermodynamic and kinetic data for this compound are not compiled in readily accessible sources.

Coordination Chemistry of 2 Ethoxyphenylisocyanide with Transition Metals

Ligand Properties and Coordination Modes of Aryl Isocyanides

Aryl isocyanides, including 2-ethoxyphenylisocyanide, are electronically similar to carbon monoxide (CO) and are known to be strong-field ligands. mdpi.com They primarily bind to transition metals through the terminal carbon atom in an end-on fashion. bohrium.com The nature of the metal-isocyanide bond is a synergistic interplay of electron donation and acceptance, which dictates the stability and reactivity of the resulting complexes.

The bonding of an isocyanide ligand to a metal center is best described by a combination of σ-donation and π-back-acceptance, a model analogous to that of metal-carbonyl bonding. The carbon atom of the isocyanide group possesses a lone pair of electrons, which it donates to a vacant d-orbital on the transition metal, forming a strong σ-bond. acs.org This donation occurs from a molecular orbital that has some C≡N anti-bonding character; consequently, σ-donation tends to strengthen the C≡N triple bond, leading to an increase in its vibrational frequency. acs.org

Simultaneously, the metal can donate electron density from its filled d-orbitals back into the empty π* anti-bonding orbitals of the isocyanide ligand. This process is known as π-back-donation or π-back-bonding. uwm.edu Increased π-back-donation weakens the C≡N bond, resulting in a decrease in its stretching frequency. aip.org Generally, aryl isocyanides are considered stronger σ-donors and weaker π-acceptors compared to carbon monoxide. mdpi.com However, aryl isocyanides are typically better π-acceptors than their alkyl counterparts due to the ability of the aromatic ring to delocalize electron density. journals.co.za

The properties of an aryl isocyanide ligand can be systematically modified by changing the substituents on the aromatic ring. In this compound, the ethoxy group (-OCH₂CH₃) at the ortho position exerts both electronic and steric effects.

Electronic Influence: The ethoxy group is an electron-donating group through resonance. This increases the electron density on the aromatic ring and, by extension, on the isocyanide carbon atom. An increase in electron-donating character enhances the ligand's σ-donor capability. This, in turn, can strengthen the metal-carbon bond. The increased electron density on the metal resulting from this strong σ-donation may also promote greater π-back-donation to the isocyanide ligand.

Steric Influence: The placement of the ethoxy group at the ortho (2-) position introduces steric bulk near the coordination site. This steric hindrance can influence the geometry of the resulting metal complex, affecting the number of ligands that can coordinate to the metal center and influencing the bond angles within the coordination sphere. acs.org For instance, bulky substituents can favor the formation of complexes with lower coordination numbers or lead to distortions from idealized geometries to minimize steric repulsion. wayne.edu

Synthesis and Structural Characterization of Metal-Isocyanide Complexes

Metal-isocyanide complexes are typically synthesized by reacting a transition metal salt or a labile metal complex (like a carbonyl or acetonitrile (B52724) complex) with the desired isocyanide ligand. bohrium.comacs.org The resulting products can be characterized by various methods, including single-crystal X-ray diffraction, which provides definitive structural information.

Isocyanide ligands can form both homoleptic and heteroleptic complexes with transition metals.

Homoleptic complexes are coordination compounds where all ligands attached to the central metal atom are identical. researchgate.netscispace.com For example, hexakis(phenyl isocyanide)chromium(0), Cr(CNC₆H₅)₆, is a well-characterized homoleptic complex where the chromium atom is coordinated to six identical phenyl isocyanide ligands. fu-berlin.de It is expected that this compound could form similar homoleptic complexes, such as [M(CN-C₆H₄-2-OEt)ₓ]ⁿ⁺, with various transition metals.

Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. rsc.orgacs.org Aryl isocyanides are frequently used in heteroleptic complexes, often alongside carbonyl (CO), phosphine (B1218219) (PR₃), or halide ligands. unibo.itosti.gov For instance, iron carbonyl complexes where one or more CO ligands are substituted by an aryl isocyanide are common. osti.gov A hypothetical heteroleptic complex involving this compound could be [Fe(CO)₄(CN-C₆H₄-2-OEt)].

The strong σ-donor ability of isocyanide ligands makes them excellent for stabilizing a wide range of metal oxidation states, from negative oxidation states to higher ones like M(V). mdpi.comacs.org For example, a series of homoleptic vanadium complexes, [V(CNXyl)₆]ⁿ (Xyl = 2,6-dimethylphenyl), have been synthesized and characterized in the -1, 0, and +1 oxidation states. researchgate.net

Metal-isocyanide complexes exhibit a variety of coordination geometries, largely dictated by the metal's identity, oxidation state, and the steric bulk of the ligands. bohrium.com Common geometries include:

Linear: Two-coordinate complexes, often seen with d¹⁰ metals like Cu(I), Ag(I), and Au(I).

Trigonal Planar: Three-coordinate complexes. nih.gov

Tetrahedral: Four-coordinate complexes. bohrium.com

Square Planar: Another common geometry for four-coordinate complexes, particularly with d⁸ metals like Ni(II) and Pd(II).

Octahedral: Six-coordinate complexes are very common, especially for homoleptic complexes like [M(CNR)₆]ⁿ⁺. mdpi.comfu-berlin.deresearchgate.net

The structure of the homoleptic complex hexakis(phenyl isocyanide)chromium(0) was determined by X-ray crystallography, revealing a nearly octahedral arrangement of the ligands around the central chromium atom. fu-berlin.de A similar octahedral geometry would be expected for a hypothetical homoleptic this compound complex with Cr(0), although distortions might arise from the steric influence of the ortho-ethoxy group.

Table 1: Selected Structural Data for an Exemplary Homoleptic Aryl Isocyanide Complex This table presents data for a related compound, Hexakis(phenyl isocyanide)chromium(0), to illustrate typical structural parameters.

| Compound | Metal | Geometry | M-C Bond Length (Å) | C-N Bond Length (Å) | M-C-N Angle (°) | C-N-C Angle (°) | Reference |

| Cr(CNC₆H₅)₆ | Cr(0) | Octahedral | 1.938 | 1.176 | 173.7 | 172.9 | fu-berlin.de |

Spectroscopic Probing of Metal-Isocyanide Bonding

Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable tools for characterizing metal-isocyanide complexes and probing the nature of the metal-ligand bond. mdpi.com

The most diagnostic feature in the IR spectrum of an isocyanide complex is the C≡N stretching vibration, ν(C≡N). researchgate.net The position of this band is highly sensitive to the balance between σ-donation and π-back-donation. aip.org

Free Ligand: The ν(C≡N) band for a free aryl isocyanide typically appears in the range of 2110–2140 cm⁻¹. researchgate.net

Coordination Shift: Upon coordination to a metal, this band's frequency changes. If σ-donation is the dominant interaction, the ν(C≡N) frequency increases relative to the free ligand. uwm.edu Conversely, if π-back-donation from an electron-rich metal center is significant, the frequency decreases. researchgate.net In many heteroleptic complexes, such as those with carbonyls, the ν(C≡N) frequency often shifts to higher wavenumbers, indicating that the σ-donation component is a primary factor. journals.co.za

NMR spectroscopy (¹H and ¹³C) is used to confirm the structure of the complexes and the purity of the sample. acs.orgnih.gov In ¹³C NMR, the resonance of the isocyanide carbon atom is particularly informative. This signal typically shifts significantly upon coordination to a metal center, often appearing in the range of 160-185 ppm for coordinated manganese(I) complexes. researchgate.net

Table 2: Illustrative Spectroscopic Data for Heteroleptic Aryl Isocyanide Complexes This table presents data for related iron(II) cyclopentadienyl (B1206354) complexes containing various para-substituted phenyl isocyanide ligands to demonstrate the effect of electronics on IR stretching frequencies.

| Complex | ν(CO) (cm⁻¹) | ν(CN) (cm⁻¹) | Reference |

| [FeCpI(CO)(CN-C₆H₄-p-OMe)] | 1989 | 2140 | osti.gov |

| [FeCpI(CO)(CN-C₆H₄-p-Me)] | 1982 | 2162 | osti.gov |

| [FeCpI(CO)(CN-C₆H₄-p-Cl)] | 1980 | 2166 | osti.gov |

| [FeCpI(CO)(CN-C₆H₄-p-CF₃)] | 1978 | 2185 | osti.gov |

Infrared Spectroscopic Analysis of ν(C≡N) Shifts

Infrared (IR) spectroscopy is a fundamental tool for probing the electronic effects of coordination on the isocyanide ligand. The key diagnostic feature is the stretching frequency of the carbon-nitrogen triple bond, ν(C≡N). For free aryl isocyanides, this band typically appears in the 2140–2100 cm⁻¹ region of the IR spectrum. libretexts.org

Upon coordination to a transition metal, the isocyanide ligand donates electron density from its σ-orbital to a vacant metal d-orbital. This donation strengthens the C≡N bond, resulting in a shift of the ν(C≡N) band to a higher frequency (a blueshift). Concurrently, electron-rich metals can engage in π-backbonding, where electron density from filled metal d-orbitals is donated into the π* antibonding orbitals of the isocyanide. This back-donation weakens the C≡N bond and would cause a shift to lower frequency (a redshift).

For the majority of transition metal complexes, the σ-donating effect is dominant. Consequently, the coordination of this compound is expected to lead to an increase in the ν(C≡N) stretching frequency. The magnitude of this shift provides insight into the electronic properties of the metal center; stronger Lewis acid character in the metal complex results in a larger blueshift. For instance, in studies of p-fluorophenylisocyanide complexes of rhenium, the ν(CN) bands in the complex appear at higher wavenumbers than in the uncoordinated ligand, suggesting the isocyanide primarily acts as a σ-donor. d-nb.info

Table 1: Illustrative Infrared ν(C≡N) Data for Hypothetical this compound Complexes This table presents expected, representative values based on data for analogous aryl isocyanide complexes.

| Complex Formula | Metal Oxidation State | Expected ν(C≡N) (cm⁻¹) | Expected Shift (Δν) from Free Ligand (approx. 2130 cm⁻¹) |

| Free 2-EtO-C₆H₄NC | N/A | ~2130 | 0 |

| trans-[PdCl₂(2-EtO-C₆H₄NC)₂] | +2 | ~2235 | +105 |

| fac-[Re(CO)₃Br(2-EtO-C₆H₄NC)₂] | +1 | ~2180, ~2160 | +50, +30 |

| [Rh(2-EtO-C₆H₄NC)₄]⁺ | +1 | ~2200 | +70 |

| [Co₂(2-EtO-C₆H₄NC)₈] | 0 | ~2145 (terminal), ~1850 (bridging) | +15, -280 |

Nuclear Magnetic Resonance (NMR) Studies of Ligand Exchange Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for investigating the dynamic behavior of ligands in solution. For complexes of this compound, ¹H, ¹³C, and potentially metal-specific NMR (e.g., ⁹⁹Tc) can provide critical information on ligand exchange processes. nih.gov These processes can be either intramolecular, involving the exchange of ligands between different coordination sites on the same metal center (e.g., terminal vs. bridging), or intermolecular, involving the exchange of a coordinated ligand with a free ligand in solution. oup.comrsc.org

Variable-temperature NMR studies are particularly insightful. oup.com At low temperatures, where exchange is slow on the NMR timescale, distinct signals for chemically non-equivalent ligands can be observed. As the temperature is raised, these signals may broaden and eventually coalesce into a single, time-averaged signal, indicating that the rate of exchange has become fast. Analysis of these changes allows for the determination of the kinetic and thermodynamic parameters of the exchange, such as the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. nih.gov

For example, studies on the dinuclear complex Co₂(2,6-Me₂C₆H₄NC)₈ and its rhodium analog have shown that these molecules are fluxional in solution, with rapid intramolecular exchange between bridging and terminal isocyanide ligands. oup.com At room temperature, a single methyl proton signal is observed in the ¹H NMR spectrum, which broadens and separates upon cooling. oup.com Similar dynamic behavior would be expected for a dimeric complex of this compound.

Table 2: Information Obtainable from NMR Studies of Isocyanide Complex Dynamics

| NMR Technique | Information Gained |

| ¹H and ¹³C NMR at variable temp. | Detection of fluxional processes, determination of coalescence temperature, calculation of activation energy barriers for ligand exchange. oup.com |

| 2D EXSY (Exchange Spectroscopy) | Unambiguous identification of exchanging sites, measurement of exchange rates. |

| Isotopic Labeling (e.g., ¹³C, ¹⁵N) | Mechanistic elucidation of rearrangement pathways. |

| Metal NMR (e.g., ⁹⁹Tc, ¹⁰³Rh) | Direct probing of the metal's electronic environment, sensitivity to changes in coordination sphere and ligand exchange. nih.gov |

X-ray Crystallographic Analysis for Coordination Geometry

Isocyanide ligands can adopt several coordination modes, with the most common being terminal, where the ligand binds to a single metal center. In such cases, the M-C-N-Ar fragment is typically linear or near-linear, with an angle between 170° and 180°. This linearity is indicative of sp-hybridization on the nitrogen and carbon atoms of the isocyanide group. Significant deviation from linearity can suggest a greater degree of π-backbonding.

X-ray analysis also provides crucial data on bond distances. The M-C bond length gives direct insight into the strength of the metal-ligand bond, while the C≡N bond length can be correlated with the ν(C≡N) frequency observed in IR spectroscopy. In general, coordination results in a slight elongation of the C≡N bond compared to the free ligand, although this change is often small.

Table 3: Typical Structural Parameters for Terminal Aryl Isocyanide Complexes from X-ray Crystallography This table presents typical values based on data for analogous aryl isocyanide complexes.

| Parameter | Typical Range of Values | Significance |

| M-C Bond Length (Å) | 1.85 - 2.10 | Indicates the strength of the metal-carbon σ-bond. |

| C≡N Bond Length (Å) | 1.14 - 1.17 | Reflects the C≡N bond order; sensitive to σ-donation and π-backbonding. |

| M-C-N Bond Angle (°) | 170 - 180 | Deviations from linearity can indicate significant π-backbonding or steric effects. |

| C-N-C(aryl) Bond Angle (°) | 170 - 180 | Generally linear, reflecting the geometry of the aryl isocyanide. |

Reactivity of Coordinated this compound

Coordination to a transition metal dramatically alters the reactivity of the isocyanide functional group. vu.nl The electron distribution within the ligand is modified, activating it towards reactions that are not feasible with the free isocyanide. ichemc.ac.lkuleth.ca

Ligand Transformations within the Coordination Sphere

The most significant transformation of a coordinated isocyanide is its reaction with nucleophiles. ichemc.ac.lk When the isocyanide ligand is coordinated to a cationic or electron-deficient metal center, the isocyanide carbon becomes highly electrophilic and susceptible to attack. vu.nlichemc.ac.lk This reactivity allows for the synthesis of a wide variety of new complexes and organic molecules.

Protic nucleophiles such as water, alcohols, and primary amines readily attack the coordinated isocyanide carbon. rsc.org For example, the attack of an alcohol (R'OH) would lead to the formation of an aminocarbene complex, a species containing a metal-carbon double bond. This type of reaction is a cornerstone of isocyanide chemistry and represents a powerful method for C-N and C-O bond formation.

Other transformations include:

Cycloaddition Reactions: Coordinated isocyanides can undergo [3+2] cycloaddition reactions with molecules like azides to form tetrazolato complexes. nih.gov

Insertion Reactions: The isocyanide can insert into metal-carbon or metal-hydride bonds, a key step in many catalytic cycles. xmu.edu.cnacs.org This leads to the formation of iminoacyl species.

Influence of Metal Centers on Isocyanide Activation

The specific transition metal and its electronic state are critical in dictating the reactivity of the coordinated this compound. vu.nl The metal center can be viewed as a tunable element that modulates the electrophilicity or nucleophilicity of the ligand.

Electron-Poor Metal Centers: High-valent or cationic metals, such as Pd(II), Pt(II), or Re(V), possess a strong Lewis acidic character. researchgate.netbohrium.com They withdraw significant electron density from the isocyanide ligand, greatly enhancing the electrophilicity of the isocyanide carbon. This makes the ligand highly susceptible to nucleophilic attack, as described above. ichemc.ac.lkrsc.org

Electron-Rich Metal Centers: Low-valent, electron-rich metals, such as Co(0) or Rh(0), have a greater capacity for π-backbonding. oup.com This back-donation increases the electron density on the isocyanide ligand. While this generally makes the isocyanide carbon less electrophilic compared to when it is bound to an electron-poor metal, it can still undergo nucleophilic attack. The nature of the metal can also influence the propensity for single versus multiple insertions of isocyanide ligands into other bonds within the coordination sphere. acs.org The choice of metal can therefore be used to direct the outcome of a reaction and control the structure of the final product.

Theoretical and Computational Studies of 2 Ethoxyphenylisocyanide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of 2-Ethoxyphenylisocyanide can be understood at a subatomic level. These computational methods allow for the detailed examination of its electronic structure and the nature of the chemical bonds within the molecule.

Molecular Orbitals and Electron Density Distribution

Molecular Orbital (MO) theory provides a sophisticated model for describing the electronic structure of molecules. uzh.ch In this framework, atomic orbitals of the constituent atoms combine to form a new set of molecular orbitals that extend over the entire molecule. uzh.ch For this compound, these calculations would reveal the energies and spatial distributions of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and its behavior in chemical reactions.

The electron density distribution, which can be calculated using quantum chemical methods, illustrates the probability of finding an electron in a particular region of the molecule. shef.ac.ukyoutube.comresearchgate.netstackexchange.com This distribution is not uniform; areas of high electron density indicate the locations of chemical bonds and lone pairs of electrons. For this compound, the electron density would be concentrated around the aromatic ring, the oxygen atom of the ethoxy group, and the nitrogen and carbon atoms of the isocyanide group. Visualizing the electron density distribution provides a clear picture of the molecule's shape and the regions that are electron-rich or electron-deficient, offering insights into its chemical behavior. shef.ac.ukyoutube.comresearchgate.netstackexchange.com

Conformational Analysis and Energetics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.comscribd.com For this compound, rotations around the C-O bond of the ethoxy group and the C-C bond connecting the ethoxy group to the phenyl ring give rise to various conformers with different energies.

Table 1: Calculated Conformational Data for this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 0° | 2.5 | 5 |

| B | 60° | 0.8 | 30 |

| C | 120° | 0.0 | 50 |

| D | 180° | 1.5 | 15 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry has become an indispensable tool for investigating the intricate details of chemical reaction mechanisms. scielo.brsumitomo-chem.co.jpsmu.edu By modeling the potential energy surface of a reaction, chemists can gain a deep understanding of the step-by-step process by which reactants are converted into products.

Transition State Analysis

A key aspect of understanding a reaction mechanism is the characterization of the transition state. youtube.comyoutube.comyoutube.comyoutube.com The transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. youtube.comyoutube.comyoutube.comyoutube.com Its structure represents the point of maximum energy along the reaction coordinate.

Computational methods, such as density functional theory (DFT), can be used to locate and characterize the geometry and energy of the transition state for reactions involving this compound. sumitomo-chem.co.jp By analyzing the vibrational frequencies of the calculated transition state structure, it is possible to confirm that it is indeed a true transition state (characterized by one imaginary frequency) and to visualize the atomic motions involved in traversing the energy barrier. youtube.com This information is invaluable for understanding the factors that control the rate and selectivity of a reaction.

Energy Profiles of Key Reactions

An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. youtube.com It plots the potential energy of the system as a function of the reaction progress, from reactants to products, passing through any intermediates and transition states. youtube.com

Table 2: Calculated Energy Profile Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -22.1 |

Ligand Field Theory and Density Functional Theory (DFT) Studies for Coordination Complexes

When this compound acts as a ligand in a coordination complex with a transition metal, its electronic properties and bonding are significantly altered. Ligand Field Theory (LFT) and Density Functional Theory (DFT) are two powerful theoretical frameworks used to describe the electronic structure and properties of these complexes. wpmucdn.comresearchgate.netglobalsino.com

LFT provides a qualitative and semi-quantitative description of the splitting of the metal d-orbitals in the presence of the electric field created by the ligands. wpmucdn.comglobalsino.comuomustansiriyah.edu.iq This splitting gives rise to the characteristic colors and magnetic properties of transition metal complexes. iitd.ac.in For a complex containing this compound, LFT can be used to predict the d-orbital splitting pattern and to rationalize its spectroscopic and magnetic behavior.

DFT, a more sophisticated and quantitative method, has become the workhorse of computational inorganic chemistry. diyhpl.usnih.govuwa.edu.au DFT calculations on coordination complexes of this compound can provide detailed information about the geometry, bonding, and electronic structure of the complex. nih.govuwa.edu.aursc.org These calculations can determine the nature of the metal-ligand bond, including the relative contributions of σ-donation from the isocyanide carbon and π-backbonding into the isocyanide π* orbitals. Furthermore, DFT can be used to calculate various spectroscopic properties, such as vibrational frequencies and electronic absorption spectra, which can be compared with experimental data to validate the computational model.

Metal-Ligand Orbital Interactions

The interaction between a metal center and the this compound ligand is fundamentally governed by the electronic structure of the isocyanide functional group (-N≡C). Like carbon monoxide, a classic and well-studied ligand, isocyanides are capable of forming strong bonds with transition metals through a combination of donor and acceptor interactions. libretexts.org

σ-Donation and π-Acceptance:

The primary bonding interaction is σ-donation, where the lone pair of electrons on the terminal carbon atom of the isocyanide is donated into a vacant d-orbital of the metal. This forms a strong metal-ligand sigma (σ) bond. The this compound ligand is expected to be a potent σ-donor. The presence of the ethoxy group (-OCH₂CH₃) on the phenyl ring enhances this property. Through resonance, the oxygen atom donates electron density to the aromatic ring, which in turn increases the electron density on the isocyanide functional group, strengthening its ability to donate to the metal center.

Concurrently, a secondary interaction known as π-backbonding occurs. libretexts.org Filled d-orbitals on the metal center (of appropriate symmetry, such as dxy, dyz, dxz) overlap with the empty π* (antibonding) orbitals of the carbon-nitrogen triple bond. This transfer of electron density from the metal to the ligand is the π-acceptor or π-backbonding interaction. The extent of this backbonding is crucial and depends significantly on the electronic properties of the metal center (i.e., its electron richness).

The interplay of these two bonding modes is synergistic: strong σ-donation increases the electron density on the metal, which in turn facilitates stronger π-backbonding. This dual nature of bonding stabilizes the metal-ligand connection. researchgate.net

Molecular Orbital Description:

From a molecular orbital (MO) perspective, the highest occupied molecular orbital (HOMO) of the free this compound ligand is primarily located on the carbon lone pair. The lowest unoccupied molecular orbitals (LUMOs) are the two degenerate π* orbitals of the C≡N triple bond.

Upon coordination to a metal:

The HOMO of the ligand interacts with a vacant metal d-orbital (e.g., the d(z²)) to form a bonding σ orbital (lower in energy) and an antibonding σ* orbital (higher in energy).

Filled metal d-orbitals (e.g., d(xz), d(yz)) interact with the ligand's LUMO (π* orbitals) to form bonding π orbitals (more metal-in-character) and antibonding π* orbitals (more ligand-in-character). libretexts.org

This metal-to-ligand back-donation populates the π* orbitals of the isocyanide, which consequently weakens and lengthens the C≡N bond.

Table 1: Expected Orbital Contributions in a Generic Metal-(this compound) Complex

| Interaction Type | Ligand Orbital(s) Involved | Metal Orbital(s) Involved | Resulting Bond |

| σ-Donation | HOMO (Carbon lone pair) | Vacant d-orbital (e.g., d(z²)) | M←C σ-bond |

| π-Backbonding | LUMO (π* of C≡N) | Filled d-orbitals (e.g., d(xz), d(yz)) | M→C π-bond |

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting the spectroscopic parameters of this compound and its metal complexes, providing data that can guide and interpret experimental findings. rsc.org

Infrared (IR) Spectroscopy:

The most characteristic vibrational mode for an isocyanide is the C≡N stretching frequency, ν(N≡C). In a free this compound molecule, this absorption is expected in the range of 2150-2115 cm⁻¹. Upon coordination to a metal, the position of this band provides direct evidence of the electronic effects at play.

Effect of σ-Donation: This interaction alone would slightly increase the C≡N bond strength, leading to a higher ν(N≡C) frequency.

Effect of π-Backbonding: This interaction populates the C≡N π* antibonding orbitals, which weakens the triple bond and causes a significant decrease in the ν(N≡C) frequency.

Since π-backbonding is typically a dominant factor in organometallic complexes, coordination of this compound to a metal usually results in a shift of the ν(N≡C) band to a lower wavenumber. The magnitude of this shift is a reliable indicator of the extent of π-backbonding: the more electron-rich the metal center, the greater the back-donation, and the lower the ν(N≡C) frequency. DFT calculations can predict these vibrational frequencies with high accuracy. scirp.org

Table 2: Illustrative Predicted ν(N≡C) Frequencies for this compound in Different Chemical Environments (Hypothetical Data)

| Compound/Complex | Metal Center Oxidation State | Expected π-Backbonding | Predicted ν(N≡C) (cm⁻¹) |

| Free Ligand | N/A | None | 2135 |

| [M(I)(L)n]⁺ (Cationic Complex) | +1 | Weak | 2150 |

| [M(0)(L)n] (Neutral Complex) | 0 | Moderate | 2070 |

| [M(-I)(L)n]⁻ (Anionic Complex) | -1 | Strong | 1985 |

Note: This table contains illustrative data to demonstrate expected chemical trends. L = this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. For this compound, the most informative nucleus is the isocyanide carbon. In the free ligand, this carbon is typically shielded and appears at a specific chemical shift. Upon coordination to a metal, its electronic environment changes drastically, leading to a large change in its chemical shift. The magnitude and direction of this coordination shift are sensitive to the metal, its oxidation state, and the other ligands in the coordination sphere, making it a useful parameter for computational analysis. Predictions of the aromatic and ethoxy group signals in both ¹H and ¹³C NMR spectra can also help to confirm the ligand's conformational and electronic state within a complex.

Advanced Spectroscopic Methodologies for Research on 2 Ethoxyphenylisocyanide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical method for providing atomic-level insights into the structure and dynamics of molecules like 2-Ethoxyphenylisocyanide. nih.gov It is a non-destructive technique that allows for the detailed mapping of atomic connectivity and the study of molecular motions. nih.gov

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

The definitive structural assignment of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, 2D techniques are essential for unambiguously connecting the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The aromatic protons would appear as a complex multiplet system due to spin-spin coupling, while the ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

¹³C NMR: The carbon spectrum would display unique signals for each carbon atom in a distinct chemical environment, including the isocyanide carbon, the carbons of the phenyl ring, and the two carbons of the ethoxy group.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. niscpr.res.in For this compound, it would show correlations between adjacent aromatic protons and, crucially, between the methyl and methylene protons of the ethoxy group, confirming their connectivity. nist.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. niscpr.res.in This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the phenyl ring and the ethoxy substituent.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: These are illustrative values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethoxy) | ~1.4 | ~15 | Triplet |

| -O-CH₂- (ethoxy) | ~4.1 | ~64 | Quartet |

| Aromatic C-H | ~6.9 - 7.4 | ~110 - 130 | Multiplet |

| Aromatic C-O | N/A | ~155 | Singlet |

| Aromatic C-NC | N/A | ~120 | Singlet |

| -N≡C | N/A | ~160 | Singlet |

Dynamic NMR for Rotational Barriers and Exchange Processes

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. researchgate.net In aryl isocyanides and related structures, a significant area of study is the rotational energy barrier around the aryl-nitrogen single bond. researchgate.netpurdue.eduillinois.edu

For this compound, hindered rotation around the C(aryl)-N bond could lead to the observation of distinct conformers at low temperatures. As the temperature is increased, the rate of rotation increases, causing the signals of the different conformers to broaden, coalesce, and finally sharpen into a single time-averaged signal. By analyzing these temperature-dependent spectral changes, the free energy of activation (ΔG‡) for the rotational process can be calculated. niscpr.res.inresearchgate.net Studies on sterically hindered analogs like 2,6-dimethylphenyl isocyanide derivatives have reported rotational energy barriers in the range of 44 to 66 kJ/mol. niscpr.res.inpurdue.eduillinois.edu A similar, though likely lower, barrier might be expected for this compound, which could be precisely quantified using DNMR experiments.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of materials in their crystalline or amorphous solid phases. polymersynergies.net Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich information on local structure, packing, and polymorphism. rjsvd.comacs.org

For this compound, ssNMR could be used to:

Characterize Crystalline Forms: Identify the number of non-equivalent molecules in the crystallographic unit cell.

Study Polymorphism: Distinguish between different crystalline polymorphs, which would exhibit different chemical shifts and line shapes.

Probe Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP/MAS) can provide insights into the spatial proximity of different nuclei, helping to understand the molecular packing in the crystal lattice. acs.org

While specific solid-state NMR studies on this compound are not prominent in the literature, the technique has been applied to related isocyanide-containing systems, such as metal-isocyanide complexes, to probe their electronic structure and geometry. rjsvd.comarxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov These methods are fundamental for identifying functional groups and analyzing molecular structure and bonding. nih.govwikipedia.orgnih.gov

Fingerprint Region Analysis for Functional Group Identification

The IR spectrum is typically divided into a functional group region (4000-1500 cm⁻¹) and a fingerprint region (1500-400 cm⁻¹). taylorandfrancis.com The most diagnostic absorption for this compound is the strong stretching vibration of the isocyanide group (νC≡N). This band is typically observed in the range of 2165–2110 cm⁻¹. mdpi.com The presence of a strong, sharp peak in this region is a clear indicator of the isocyanide functionality.

Other key functional group absorptions include:

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether C-O stretch gives rise to strong absorptions, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Table 2: Expected Characteristic Infrared (IR) and Raman Bands for this compound (Note: These are illustrative values. s = strong, m = medium, w = weak)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | IR/Raman | m |

| Aliphatic C-H stretch | 3000 - 2850 | IR/Raman | m |

| Isocyanide C≡N stretch | 2165 - 2110 | IR/Raman | s |

| Aromatic C=C stretch | 1600 - 1450 | IR/Raman | m-s |

| Aryl-O-C Asymmetric stretch | ~1250 | IR | s |

| Aryl-O-C Symmetric stretch | ~1040 | IR | s |

Mass Spectrometry (MS) in Mechanistic and Purity Assessments

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis. wikipedia.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS) is a powerful method used to determine the precise mass, chemical structure, and elemental composition of a compound with exceptional accuracy. researchgate.net Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure mass to within a few thousandths of an atomic mass unit. researchgate.nettaylorfrancis.com This high resolution allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound (C₉H₉NO), HRMS provides definitive confirmation of its molecular formula. By comparing the experimentally measured accurate mass to the theoretical mass calculated from the isotopic masses of its constituent atoms, a high degree of confidence in the compound's identity is achieved. This is crucial for verifying the product of a chemical synthesis and ensuring its purity. spectralworks.com

Interactive Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉NO |

| Theoretical Monoisotopic Mass | 147.06841 u |

| Observed Mass (Hypothetical) | 147.0682 u |

| Mass Error (Hypothetical) | -1.4 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. nationalmaglab.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgyoutube.com This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. The most common method for fragmentation is Collision-Induced Dissociation (CID), where precursor ions collide with an inert gas, leading to the breaking of the weakest chemical bonds. synchrotron-soleil.frnih.gov

The fragmentation pathway of this compound can be systematically studied using MS/MS. By analyzing the product ions, researchers can deduce the connectivity of the molecule. For instance, characteristic losses would be expected, such as the loss of the ethoxy group or the isocyanide function, providing conclusive evidence for the presence and location of these functional groups. This information is critical for distinguishing between isomers and identifying unknown compounds in complex mixtures. nih.govncsu.edu

Interactive Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 148.0762 ([M+H]⁺) | 120.0813 | C₂H₄ (Ethene) | [HOC₆H₄NC + H]⁺ |

| 148.0762 ([M+H]⁺) | 103.0551 | C₂H₅O (Ethoxy radical) | [C₆H₄NC + H]⁺ |

| 148.0762 ([M+H]⁺) | 91.0548 | HCN + C₂H₄ | [C₆H₅O]⁺ |

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. researchpublish.commdpi.com It can be applied to both single crystals and polycrystalline powders, each providing unique and complementary information. pulstec.netdrawellanalytical.com

Single-crystal X-ray diffraction (SCXRD) provides the most precise and detailed structural information, including bond lengths, bond angles, and the exact position of each atom in the crystal lattice. pulstec.netyoutube.com This allows for an unambiguous determination of the molecule's conformation in the solid state.

Furthermore, SCXRD reveals the intricate network of intermolecular interactions that govern how molecules pack together in a crystal. scirp.org For this compound, one could expect to observe various non-covalent interactions, such as C–H···π interactions involving the aromatic ring and potential π–π stacking between adjacent phenyl rings. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts from crystal structure data, providing a detailed fingerprint of the crystal packing environment. scirp.orgrsc.org Understanding these interactions is crucial as they influence the material's physical properties.

Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which may exhibit different physical properties such as solubility, melting point, and stability. mt.commpg.deiisermohali.ac.in Powder X-ray Diffraction (PXRD) is the primary tool for identifying and distinguishing between different polymorphs. Each polymorphic form will produce a unique diffraction pattern, which serves as a fingerprint for that specific crystal structure. mpg.deresearchgate.net

Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. iisermohali.ac.in By systematically varying crystallization conditions (e.g., solvent, temperature, pressure), researchers can screen for different polymorphs of this compound. The identification of multiple crystal forms is important, as an unknown or unstable polymorph appearing during manufacturing could significantly alter a product's performance. researchgate.netresearchgate.net Comparing the experimental powder patterns to those simulated from single-crystal data confirms the phase purity of a bulk sample. d-nb.info

Ultrafast Spectroscopy for Reaction Kinetics (if applicable)

Ultrafast spectroscopy encompasses a range of pump-probe techniques that monitor dynamic processes occurring on extremely short timescales, from femtoseconds to nanoseconds. aps.orgnih.gov These methods are ideal for studying the primary events in chemical reactions, such as bond breaking, bond formation, and energy transfer, often initiated by a pulse of light. escholarship.orgmdpi.com

For a compound like this compound, ultrafast transient absorption spectroscopy could be employed to study its photochemical reactivity. In a hypothetical experiment, a femtosecond laser pulse (the "pump") would excite the molecule to a higher electronic state. A second, delayed laser pulse (the "probe") then measures the absorption spectrum of the transient species formed. By varying the time delay between the pump and probe pulses, one can track the formation and decay of short-lived intermediates in real-time. nih.govmdpi.com This provides invaluable mechanistic insights into reaction pathways that are too fast to be observed by conventional kinetic methods.

Time-Resolved Studies of Excited States or Short-Lived Intermediates

Time-resolved spectroscopy is a powerful tool for investigating the transient phenomena that occur in a molecule following excitation by a pulse of light. hamamatsu.comembo.orgrcptm.com This methodology allows for the observation and characterization of fleeting excited states and short-lived reactive intermediates, which are crucial for understanding the photochemical and photophysical pathways of a compound. hamamatsu.comspectroscopyonline.com

In the context of this compound, time-resolved absorption spectroscopy can be employed to monitor the evolution of its excited states on timescales ranging from femtoseconds to milliseconds. embo.orgrcptm.com Upon photoexcitation, the molecule is promoted to a higher energy electronic state. The subsequent decay back to the ground state can occur through various radiative (fluorescence, phosphorescence) and non-radiative pathways, potentially involving the formation of transient species.

Research Findings:

Hypothetical studies on this compound using pump-probe transient absorption spectroscopy could reveal the formation of one or more short-lived intermediates. For instance, excitation with a femtosecond laser pulse could populate an initial excited singlet state (S₁). This state might then undergo intersystem crossing to a triplet state (T₁) or react with a solvent or another reactant to form a transient adduct. By monitoring the change in absorption over a wide spectral range as a function of time after the initial pump pulse, the formation and decay of these intermediates can be tracked. hamamatsu.comrsc.org

A hypothetical kinetic trace might show a rapid decay of the initial excited state absorption, concurrent with the rise of a new absorption band at a different wavelength, corresponding to an intermediate species. The decay kinetics of this new band would provide the lifetime of the intermediate.

| Intermediate Species | Excitation Wavelength (nm) | Transient Absorption Maximum (nm) | Lifetime (ps) |

| Excited Singlet State (S₁) | 280 | 420 | 150 |

| Triplet State (T₁) | 280 | 510 | 2500 |

| Solvent Adduct Radical | 280 | 475 | 800 |

This table presents hypothetical data for illustrative purposes.

Such studies are fundamental for mapping the potential energy surfaces of this compound and understanding its photoreactivity, which is essential for applications in areas like organic light-emitting diodes (OLEDs) or photodynamic therapy. The ability to directly observe these transient species provides invaluable information that is not accessible through steady-state measurements. spectroscopyonline.com

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its potential isomers, impurities, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. shimadzu.comnih.gov In this technique, the components of a mixture are separated in the gas phase by a chromatography column and then directly introduced into a mass spectrometer for detection and identification. nih.govmdpi.com

Research Findings:

The analysis of a synthesis reaction mixture of this compound by GC-MS would allow for the separation and identification of the target compound, any remaining starting materials, and potential side products. The retention time in the gas chromatogram provides a characteristic identifier for each compound, while the mass spectrum offers a molecular fingerprint based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. nih.govnotulaebotanicae.ro

For example, a GC-MS analysis could confirm the presence of this compound by its characteristic retention time and a mass spectrum showing the molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of the isocyanide group or parts of the ethoxy group.

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-Ethoxyaniline (starting material) | 8.5 | 137 | 108, 93, 65 |

| This compound | 10.2 | 147 | 119, 91, 65 |

| 1-Ethoxy-2-isothiocyanatobenzene (potential impurity) | 10.5 | 179 | 151, 123, 91 |

This table presents hypothetical data for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the hyphenated technique of choice. nih.govnih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. doi.orgjfda-online.comdtu.dk

Research Findings: